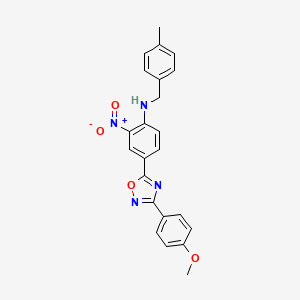
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide, also known as CQMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CQMS belongs to the class of sulfonamide compounds, which have been widely used in medicine for their antibacterial, antifungal, and diuretic properties.
Mécanisme D'action
Target of Action
They are utilized in various areas of medicine and are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to have a broad impact on various biochemical pathways due to their diverse biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide in lab experiments is its potent antitumor activity, which makes it a promising candidate for further research. However, one of the limitations of using 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is its potential toxicity, which may limit its use in vivo. Further studies are needed to investigate the safety and efficacy of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide in animal models and eventually in clinical trials.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide. One area of interest is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide. Another area of research is the investigation of the synergistic effects of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide with other anticancer agents, such as chemotherapy drugs or targeted therapies. Additionally, further studies are needed to elucidate the mechanism of action of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide and to identify potential biomarkers that can predict its efficacy in cancer patients.
Conclusion:
In conclusion, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is a promising compound with potent antitumor activity and potential therapeutic applications in cancer treatment. Its mechanism of action and biochemical and physiological effects on cancer cells make it a promising candidate for further research. However, more studies are needed to investigate its safety and efficacy in animal models and eventually in clinical trials.
Méthodes De Synthèse
The synthesis of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide involves the reaction of 2-hydroxy-3-aminomethylquinoline with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with methylamine to obtain the final compound. The synthesis of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has been optimized to increase the yield and purity of the compound, making it a viable option for further research.
Applications De Recherche Scientifique
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has also been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
Propriétés
IUPAC Name |
4-chloro-N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-20(24(22,23)15-8-6-14(18)7-9-15)11-13-10-12-4-2-3-5-16(12)19-17(13)21/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFPGHFRAXNEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)

